Novel selective USP7 inhibitor, inducing tumour cell death, enhancing cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors GNE-6776 is a novel selective USP7 inhibitor, inducing tumor cell death. GNE-6776 enhances cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors.
Related Compounds
3,3'-bis(1H-benzimidazol-2-yl)-2,2'-bipyridine
Compound Description: 3,3'-bis(1H-benzimidazol-2-yl)-2,2'-bipyridine is a ligand that contains two benzimidazole units linked by a 2,2'-bipyridine unit. This compound has been explored for its biological activity, spectroscopic, magnetic, and electronic properties. []
Relevance: 3,3'-bis(1H-benzimidazol-2-yl)-2,2'-bipyridine shares the 2,2'-bipyridine core structure with 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide. Both compounds belong to the bipyridine family of compounds. []
Compound Description: This is a derivative of 3,3'-bis(1H-benzimidazol-2-yl)-2,2'-bipyridine where each benzimidazole unit is substituted with an ethyl group at the nitrogen. This compound was used to create a copper(II) complex. []
Relevance: 3,3,-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2,-bipyridine also shares the 2,2'-bipyridine core with 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide, and falls within the bipyridine family. The presence of the ethyl substituent on the bipyridine ring system in both compounds further emphasizes their structural similarity. []
Compound Description: H4tpta is an amino-functionalized terphenyl tetracarboxylic acid. It has been used as a versatile linker for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs), which have shown promising applications in catalysis, particularly in Knoevenagel condensation reactions. []
Relevance: While H4tpta doesn't directly share structural motifs with 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide, both are organic molecules possessing multiple functional groups capable of acting as ligands in the formation of metal complexes. Their potential for coordination chemistry and applications in areas like catalysis highlights their shared relevance. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GLS1 inhibitor is an inhibitor of glutaminase 1 (GLS1; IC50 = 0.021 μM). It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro (GI50 = 0.011 μM). GLS1 inhibitor (100 mg/kg) reduces tumor growth, increases tumor levels of glutamine, and decreases tumor levels of glutamate and aspartate in an NCI H1703 mouse xenograft model. GLS1 Inhibitor is an inhibitor of glutaminase 1 (GLS1). It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro and reduces tumor growth. GLS1 inhibitor also increases tumor levels of glutamine and decreases tumor levels of glutamate and aspartate.
Glutaminase inhibitor compound 968 is a cell-permeable, reversible inhibitor of a mitochondrial glutaminase splice variant, glutaminase C (IC50 = ~2.5 µM), which is commonly found in cancer cells. Through this action, glutaminase inhibitor compound 968 blocks transformation induced by Rho GTPases and inhibits the proliferation of non-invasive epithelial (T-47D and MDA-MB-361) and invasive mesenchymal (MDA-MB-231 and Hs578T) cancer cells, without affecting normal cells. Glutaminase inhibitor compound 968 induces apoptosis and alters both histone methylation and gene expression in cancer cells. 5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2 and a 3-bromo-4-(dimethylamino)phenyl group at C-5. It has a role as an EC 3.5.1.2 (glutaminase) inhibitor.
C-terminal fragment of Glucagon. Potently inhibits secretagogue-induced insulin secretion in β-cells (IC50 < 1 pM) and Ca2+/Mg2+-ATPase activity in liver plasma membranes (IC50 = 0.75 nM). May also contribute to the positive inotropic effect of glucagon in cardiac cells by amplifying the cytosolic Ca2+ signal. Glucagon (19-29) is a novel regulator of the pancreatic islet physiology.
GLP1690 is a potent inhibitor of autotaxin (Ki = 15 nM). It inhibits the production of lysophosphatidic acid (LPA) in mouse, rat, and human plasma (IC50s = 418, 542, and 242 nM, respectively). GLPG1690 (30 mg/kg) reduces extracellular matrix deposition in the lung as well as LPA 18:2 levels in bronchoalveolar lavage fluid in a mouse model of pulmonary fibrosis induced by bleomycin. First-in-Class Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis Ziritaxestat, also known as GLPG1690, is a selective autotaxin inhibitor discovered by Galapagos, with potential application in idiopathic pulmonary disease (IPF). In a Phase 1 study in healthy human volunteers, GLPG1690 demonstrated favorable safety and tolerability, as well as a strong pharmacodynamic signal implying target engagement.
Endogenous peptide hormone and potent glucagon receptor agonist (EC50 = 4.8 nM). Promotes gluconeogenesis and glycogenolysis to increase blood glucose levels. Hyperglycemic agent. Glucagon is a peptide hormone produced from proglucagon in pancreatic α cells that has a role in the regulation of glucose metabolism. Pulsatile application of glucagon to rat hepatocytes stimulates glucose production ex vivo. It also stimulates glucose output from perfused rat livers via increases in gluconeogenesis and glycogenolysis and decreases in glycolysis as well as increases plasma glucose levels in rats. Glucagon secretion is suppressed in response to food intake in normal rats and humans but is maintained or elevated in humans with type 2 diabetes. Glucagon is a peptide hormone, produced by alpha cells of the pancreas. It works to raise the concentration of glucose in the bloodstream. Its effect is opposite that of insulin, which lowers the glucose. The pancreas releases glucagon when the concentration of glucose in the bloodstream falls too low. Glucagon causes the liver to convert stored glycogen into glucose, which is released into the bloodstream. High blood-glucose levels stimulate the release of insulin. Insulin allows glucose to be taken up and used by insulin-dependent tissues.
Glufosinate is a broad-spectrum herbicide and a racemic mixture of L-phosphinothricin, a phytotoxic compound, and D-phosphinothricin, its inactive enantiomer. It is an irreversible inhibitor of glufosinate synthetase 1 (GS1) and GS2 (Kis = 1.1. and 4.8 µM, respectively), enzymes that are required for nitrogen metabolism in plants. Glufosinate induces the production of reactive oxygen species (ROS) and lipid peroxidation in plant cell membranes. It reduces dry biomass of the weeds E. canadensis and L. rigidum with ED50 values of 26 and 763 g/hectare, respectively. Glufosinate has no observed adverse effects in rats and mice when administered at doses of 4.1 and 17 mg/kg per day for three months. Formulations containing glufosinate have been used as foliar herbicides in agriculture. Glufosinate-ammonium is a herbicide.